3-[(2-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
3-[(2-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C14H20ClNOS.
Preparation Methods
The synthesis of 3-[(2-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Industrial production methods may involve cold-chain transportation to maintain the compound’s stability .
Chemical Reactions Analysis
3-[(2-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of drug discovery and medicinal chemistry. The 8-azabicyclo[3.2.1]octane scaffold is a key synthetic intermediate in several total syntheses and is known for its unique structure, which makes it a challenging yet valuable scaffold to acquire . Its applications extend to various areas, including chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied. the compound’s unique structure allows it to interact with various biological molecules, leading to its diverse range of effects .
Comparison with Similar Compounds
3-[(2-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as 8-oxa-3-azabicyclo[3.2.1]octane and 8-methoxy-3-azabicyclo[3.2.1]octane hydrochloride . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their substituents, leading to variations in their biological activities and applications.
Biological Activity
3-[(2-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride, also known by its CAS number 1955499-68-9, is a compound that belongs to the class of azabicyclic compounds. This article provides an in-depth examination of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H20ClNOS
- Molecular Weight : 285.83 g/mol
- Structure : The compound features a bicyclic structure with a methoxyphenyl sulfanyl group, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its effects on neurotransmitter systems and potential therapeutic applications in treating mood disorders and inflammatory conditions.
1. Monoamine Transporter Inhibition
Research has shown that derivatives of the azabicyclo[3.2.1]octane scaffold can act as inhibitors of monoamine transporters, specifically targeting serotonin (SERT), norepinephrine (NET), and dopamine transporters (DAT) . The inhibition of these transporters is crucial for the treatment of various psychiatric disorders, including depression and anxiety.
Transporter | Inhibition Activity |
---|---|
Serotonin (SERT) | Moderate to High |
Norepinephrine (NET) | Moderate |
Dopamine (DAT) | Variable |
2. Anti-inflammatory Effects
The compound has been implicated in the modulation of inflammatory responses through the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which preserves endogenous palmitoylethanolamide (PEA) levels, enhancing its anti-inflammatory effects . This mechanism suggests potential applications in managing chronic pain and inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the pharmacological profile of azabicyclo[3.2.1]octane derivatives, including this compound:
- Study on NAAA Inhibition : A study reported that compounds similar to 3-[(2-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane showed IC50 values in the nanomolar range for NAAA inhibition, indicating strong potential as anti-inflammatory agents .
- Pharmacokinetic Properties : Another investigation highlighted favorable pharmacokinetic profiles for certain derivatives, suggesting good systemic availability and efficacy .
The mechanisms through which this compound exerts its biological effects include:
- Competitive Inhibition : Compounds like 3-[(2-Methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane likely act as competitive inhibitors at monoamine transporters, which alters neurotransmitter levels in synaptic clefts.
- Non-Covalent Interactions : Evidence suggests that the compound interacts non-covalently with target proteins, which may contribute to its selectivity and reduced side effects compared to traditional monoamine reuptake inhibitors .
Properties
Molecular Formula |
C14H20ClNOS |
---|---|
Molecular Weight |
285.8 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C14H19NOS.ClH/c1-16-13-4-2-3-5-14(13)17-12-8-10-6-7-11(9-12)15-10;/h2-5,10-12,15H,6-9H2,1H3;1H |
InChI Key |
JVEYKFICIHRPJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SC2CC3CCC(C2)N3.Cl |
Origin of Product |
United States |
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